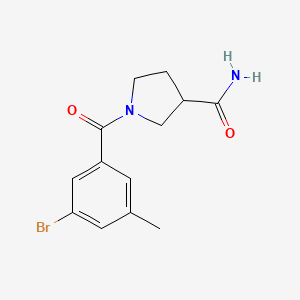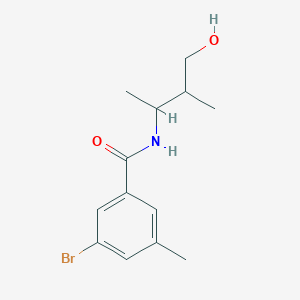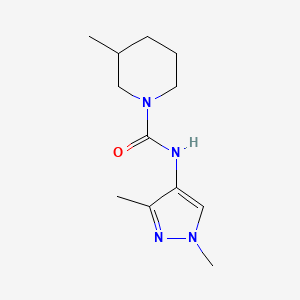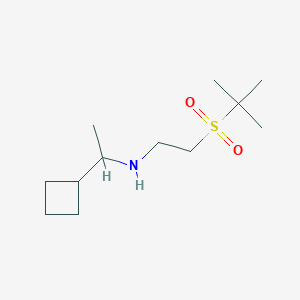
1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide, also known as BRD-7929, is a small molecule that has gained significant attention in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide exerts its pharmacological effects by targeting a specific protein called BRD4. This protein is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 is overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects. This compound binds to the bromodomain of BRD4, disrupting its interaction with chromatin and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide in lab experiments is its specificity towards BRD4. This compound has been shown to selectively target BRD4, without affecting other members of the BET family of proteins. This specificity could be beneficial in the development of targeted cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This could limit its use in certain assays and experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide. One of the major areas of research is the development of targeted cancer therapies. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. In addition, the potential of this compound in treating inflammation and neurological disorders needs to be further explored. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide involves a multi-step process, which includes the reaction of 3-bromo-5-methylbenzoic acid with pyrrolidine-3-carboxylic acid, followed by the coupling of the resulting intermediate with 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography. This synthesis method has been reported in the literature, and it yields a high purity product.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by targeting a specific protein called BRD4. This protein is involved in the regulation of gene expression, and its overexpression has been linked to various types of cancer. This compound has been shown to disrupt the interaction between BRD4 and chromatin, leading to the inhibition of cancer cell growth.
In addition to cancer treatment, this compound has also been studied for its potential in treating inflammation and neurological disorders. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-4-10(6-11(14)5-8)13(18)16-3-2-9(7-16)12(15)17/h4-6,9H,2-3,7H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXRZSUDHWWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)


![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)

![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)